molecular formula C13H14FNO B2695046 N-[1-(4-Fluorophenyl)cyclobutyl]prop-2-enamide CAS No. 2361642-54-6

N-[1-(4-Fluorophenyl)cyclobutyl]prop-2-enamide

Cat. No. B2695046
CAS RN: 2361642-54-6
M. Wt: 219.259
InChI Key: WRSPHGUQWUGBQY-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorophenyl)cyclobutyl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of cycloalkene amides and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-[1-(4-Fluorophenyl)cyclobutyl]prop-2-enamide involves the inhibition of COX-2 activity. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2 activity, N-[1-(4-Fluorophenyl)cyclobutyl]prop-2-enamide can reduce inflammation and pain. Additionally, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-[1-(4-Fluorophenyl)cyclobutyl]prop-2-enamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, making it a potential therapeutic agent for conditions such as arthritis and neuropathic pain. Additionally, it has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

The advantages of using N-[1-(4-Fluorophenyl)cyclobutyl]prop-2-enamide in lab experiments include its potential therapeutic applications and its ability to inhibit COX-2 activity and induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its low yield in the synthesis process and the potential for toxicity in high doses.

Future Directions

There are several future directions for the research on N-[1-(4-Fluorophenyl)cyclobutyl]prop-2-enamide. One direction is to study its potential therapeutic applications in other conditions such as inflammatory bowel disease and Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and potential side effects of this compound. Finally, research can be done to develop more efficient synthesis methods for N-[1-(4-Fluorophenyl)cyclobutyl]prop-2-enamide to increase its yield and reduce toxicity.
In conclusion, N-[1-(4-Fluorophenyl)cyclobutyl]prop-2-enamide is a chemical compound with potential therapeutic applications in various scientific research studies. Its ability to inhibit COX-2 activity and induce apoptosis in cancer cells makes it a potential anti-inflammatory and anti-cancer agent. Further research is needed to determine its optimal dosage and potential side effects, as well as to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of N-[1-(4-Fluorophenyl)cyclobutyl]prop-2-enamide is a multi-step process that involves the use of various reagents and catalysts. The first step involves the preparation of 4-fluorobenzylamine, which is then reacted with cyclobutanone to form the intermediate compound. The final step involves the addition of propargyl bromide to the intermediate compound to yield N-[1-(4-Fluorophenyl)cyclobutyl]prop-2-enamide. The overall yield of this synthesis method is around 30%.

Scientific Research Applications

N-[1-(4-Fluorophenyl)cyclobutyl]prop-2-enamide has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. Studies have shown that this compound can inhibit the activity of COX-2, which is an enzyme responsible for inflammation and pain. Additionally, it has been shown to induce apoptosis in cancer cells, making it a potential anti-cancer agent.

properties

IUPAC Name

N-[1-(4-fluorophenyl)cyclobutyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO/c1-2-12(16)15-13(8-3-9-13)10-4-6-11(14)7-5-10/h2,4-7H,1,3,8-9H2,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRSPHGUQWUGBQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CCC1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(4-Fluorophenyl)cyclobutyl]prop-2-enamide

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